

# Technical Guide: OXA-06 Dihydrochloride

## Mechanism of Action

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### Compound of Interest

**Compound Name:** OXA 06 dihydrochloride

**Cat. No.:** B1191921

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## Executive Summary

OXA-06 dihydrochloride (OXA-06 HCl) is a high-affinity, ATP-competitive small molecule inhibitor targeting the serine/threonine kinases ROCK1 (Rho-associated coiled-coil containing protein kinase 1) and ROCK2. By blocking the catalytic activity of ROCK, OXA-06 disrupts the RhoA-ROCK signaling axis, a critical regulator of cytoskeletal dynamics, cell migration, and metastasis.

- Primary Target: ROCK1 / ROCK2 (Pan-ROCK inhibition).[1]
- Potency: IC  
10 nM (Kinase assay).
- Key Phenotype: Suppression of stress fiber formation, inhibition of anchorage-independent growth, and reduction of metastatic invasion in solid tumors (e.g., NSCLC, Pancreatic).

## Chemical Identity & Physicochemical Profile

Researchers must account for the salt form and solubility profile when designing stock solutions.

Property	Specification
Chemical Name	2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride
Code	OXA-06 HCl
CAS No.	1825455-91-1 (dihydrochloride); 944955-32-2 (free base)
Molecular Weight	404.31 g/mol
Solubility	Soluble in DMSO (up to ~100 mM) and Water (limited).[2]
Core Scaffold	7-Azaindole (Pyrrolo[2,3-b]pyridine) – Critical for ATP-mimetic binding.

## Mechanism of Action (MoA)

### Molecular Binding Mechanism

OXA-06 functions as a Type I Kinase Inhibitor.

- **ATP Competition:** The 7-azaindole core of OXA-06 mimics the adenine ring of ATP. It occupies the ATP-binding pocket located between the N-terminal and C-terminal lobes of the ROCK kinase domain.
- **Hinge Interaction:** The nitrogen atoms in the pyrrolo-pyridine scaffold form hydrogen bonds with the hinge region of the kinase, effectively locking the enzyme in an inactive state.
- **Steric Blockade:** The benzylamine tail extends into the hydrophobic pocket, preventing the transfer of the  
  
-phosphate from ATP to the substrate (e.g., MYPT1, LIMK).

### Signaling Pathway Interference

ROCK is the primary effector of the small GTPase RhoA. Inhibition by OXA-06 cascades through two distinct pathways governing actin cytoskeleton dynamics:

- The MYPT1/MLC Pathway (Contractility):
  - Normal State: ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) at Thr696/Thr853, inhibiting the phosphatase. This keeps Myosin Light Chain (MLC) phosphorylated, promoting actomyosin contraction.

- OXA-06 Effect: Inhibits ROCK

Reactivates MYPT1

Dephosphorylates MLC

Loss of contractile force.

- The LIMK/Cofilin Pathway (Polymerization):
  - Normal State: ROCK phosphorylates and activates LIMK (LIM Kinase), which in turn phosphorylates Cofilin (inactivating it). Inactive Cofilin cannot sever actin filaments, stabilizing stress fibers.

- OXA-06 Effect: Inhibits ROCK

Inactivates LIMK

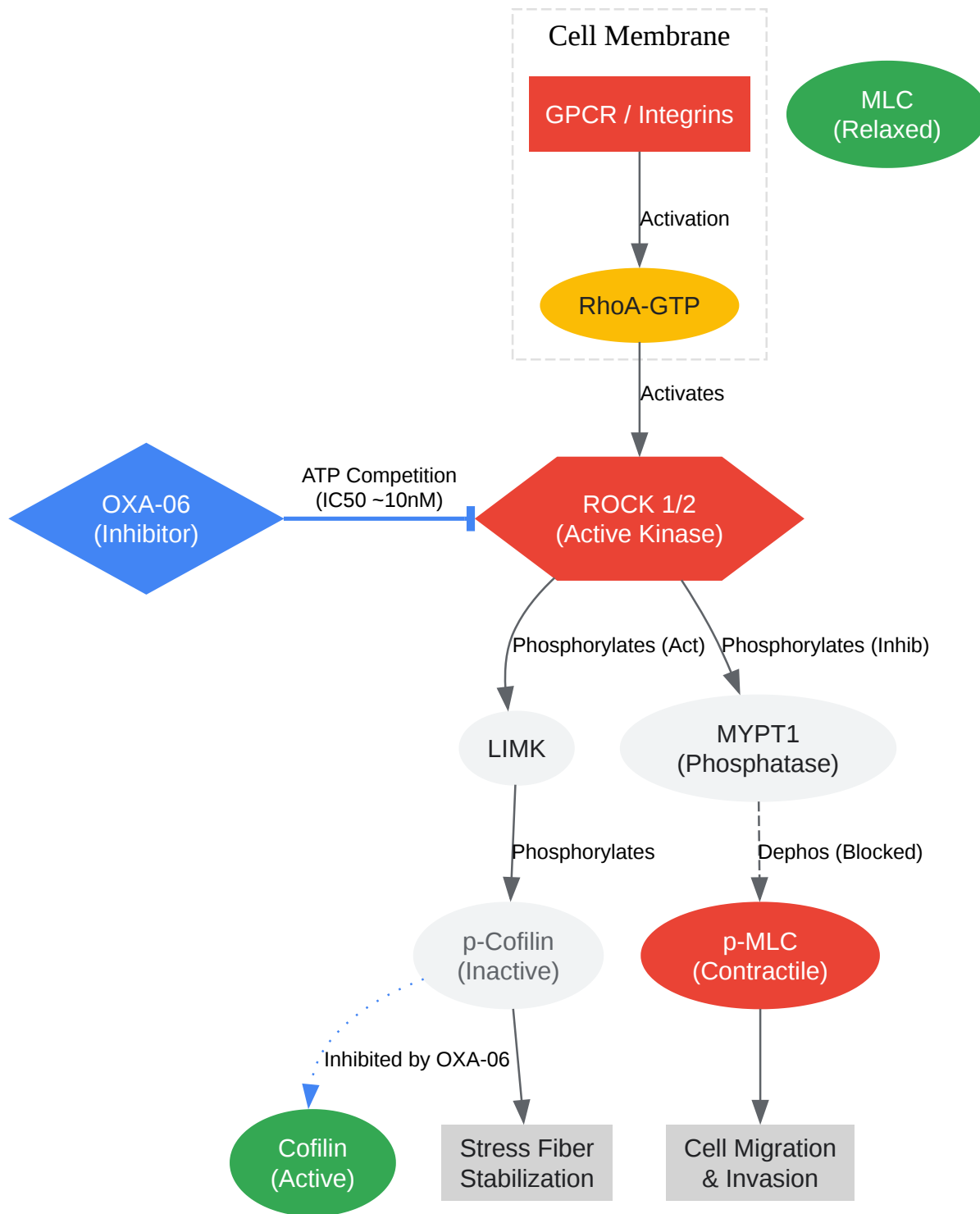
Activates Cofilin (unphosphorylated)

Increased actin severing

Disassembly of stress fibers.

## Pathway Visualization

The following diagram illustrates the specific intervention points of OXA-06 within the Rho signaling cascade.



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Caption: OXA-06 blocks ROCK-mediated phosphorylation of MYPT1 and LIMK, collapsing the actin cytoskeleton.

## Experimental Protocols & Validation

To confirm OXA-06 activity in your specific model system, use the following self-validating protocols.

### Biomarker Validation (Western Blot)

Objective: Confirm cellular target engagement by measuring the phosphorylation status of downstream substrates (MYPT1 and Cofilin).

Protocol:

- Seeding: Plate cells (e.g., A549, PANC-1) at   
   
 cells/well in 6-well plates. Allow attachment (24h).
- Starvation: Serum-starve cells for 12–16 hours to reduce basal kinase activity (optional but recommended for cleaner signal).
- Treatment:
  - Vehicle Control (DMSO < 0.1%).
  - OXA-06 Dose Response: 10 nM, 100 nM, 1 μM, 10 μM.
  - Incubation: 1 to 4 hours (ROCK signaling is rapid).
- Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na   
   
 VO   
   
 , NaF). Lyse in RIPA buffer.
- Detection:
  - Primary Antibodies: Anti-p-MYPT1 (Thr696 or Thr853), Anti-p-Cofilin (Ser3).

- Loading Controls: Total MYPT1, Total Cofilin, GAPDH/Actin.
- Expected Result: A dose-dependent decrease in p-MYPT1 and p-Cofilin bands relative to total protein.

## Functional Invasion Assay (Transwell)

Objective: Quantify the physiological impact of OXA-06 on cancer cell invasion.

Protocol:

- Preparation: Coat Transwell inserts (8  $\mu$ m pore) with Matrigel (1 mg/mL).
- Treatment: Pre-treat cells with OXA-06 (e.g., 100 nM) or DMSO for 30 mins.
- Seeding: Seed  
cells in serum-free media (containing OXA-06) into the upper chamber.
- Chemoattractant: Add media + 10% FBS to the lower chamber.
- Incubation: 24 hours at 37°C.
- Quantification: Wipe non-invading cells from the top. Fix and stain invading cells (Crystal Violet). Count or elute dye for OD measurement.
- Validity Check: The inhibitor should reduce invasion by >50% at concentrations where cell viability (MTT assay) is unaffected, proving the effect is anti-migratory, not cytotoxic.

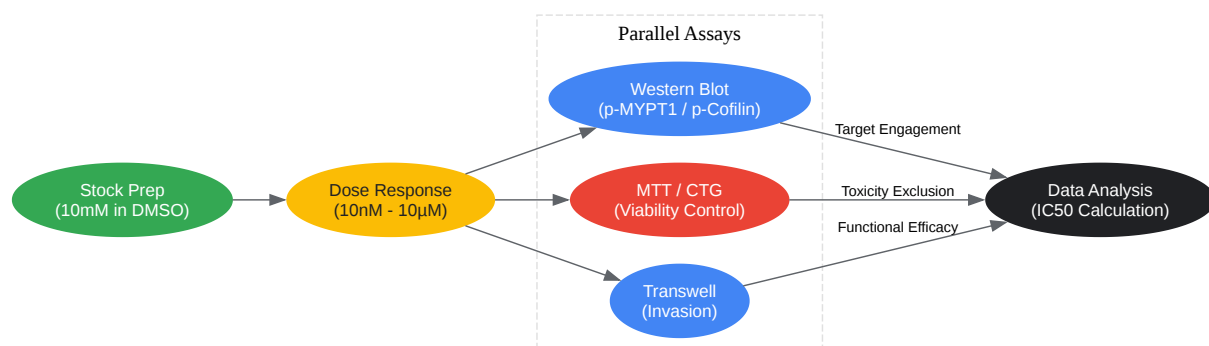
## Data Summary: Potency & Selectivity

The following data points serve as benchmarks for assay validation.

Target	IC50 (nM)	Biological Relevance
ROCK1	~10	Primary target; regulates actomyosin contractility.
ROCK2	~10	Isoform; regulates phagocytosis and cell polarity.
MRCK	> 1000	Related kinase (Myotonic Dystrophy Kinase-related Cdc42-binding kinase). High selectivity against MRCK is a key feature of OXA-06 vs. older inhibitors.
PKA	> 10,000	Protein Kinase A (often an off-target of ROCK inhibitors).

## Experimental Workflow Visualization

Use this logic flow to design your study pipeline.



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Caption: Integrated workflow for validating OXA-06 mechanism and efficacy.

## References

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## Sources

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